methyl (1R,2S,4aS,4bS,7S,8aS,10aR)-7-hydroxy-2,4b-dimethyl-1-[(E)-(3-oxo-1H-indol-2-ylidene)methyl]-1,3,4,4a,5,6,7,8,8a,9,10,10a-dodecahydrophenanthrene-2-carboxylate
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Overview
Description
Methyl (1R,2S,4aS,4bS,7S,8aS,10aR)-7-hydroxy-2,4b-dimethyl-1-[(E)-(3-oxo-1H-indol-2-ylidene)methyl]-1,3,4,4a,5,6,7,8,8a,9,10,10a-dodecahydrophenanthrene-2-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1R,2S,4aS,4bS,7S,8aS,10aR)-7-hydroxy-2,4b-dimethyl-1-[(E)-(3-oxo-1H-indol-2-ylidene)methyl]-1,3,4,4a,5,6,7,8,8a,9,10,10a-dodecahydrophenanthrene-2-carboxylate typically involves multiple steps, including the formation of the core phenanthrene structure, followed by the introduction of the indole moiety and the methyl ester group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that maximize yield and minimize costs. These methods often include the use of large-scale reactors, continuous flow systems, and advanced purification techniques to produce high-purity compounds suitable for research and application.
Chemical Reactions Analysis
Types of Reactions
Methyl (1R,2S,4aS,4bS,7S,8aS,10aR)-7-hydroxy-2,4b-dimethyl-1-[(E)-(3-oxo-1H-indol-2-ylidene)methyl]-1,3,4,4a,5,6,7,8,8a,9,10,10a-dodecahydrophenanthrene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The indole moiety can be reduced under specific conditions.
Substitution: The methyl ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the indole moiety can produce various reduced indole derivatives.
Scientific Research Applications
Methyl (1R,2S,4aS,4bS,7S,8aS,10aR)-7-hydroxy-2,4b-dimethyl-1-[(E)-(3-oxo-1H-indol-2-ylidene)methyl]-1,3,4,4a,5,6,7,8,8a,9,10,10a-dodecahydrophenanthrene-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl (1R,2S,4aS,4bS,7S,8aS,10aR)-7-hydroxy-2,4b-dimethyl-1-[(E)-(3-oxo-1H-indol-2-ylidene)methyl]-1,3,4,4a,5,6,7,8,8a,9,10,10a-dodecahydrophenanthrene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
- Methyl (1R,4aR,4bS,7S,8aS,10aR)-7-(benzyloxy)-tetradecahydro-4b,8,8,10a-tetramethyl-2-oxophenanthrene-1-carboxylate
- (1S,4aS,4bS,7S,8aS,10aS)-7-Isopropyl-1,4a-dimethyltetradecahydrophenanthrene
Uniqueness
Methyl (1R,2S,4aS,4bS,7S,8aS,10aR)-7-hydroxy-2,4b-dimethyl-1-[(E)-(3-oxo-1H-indol-2-ylidene)methyl]-1,3,4,4a,5,6,7,8,8a,9,10,10a-dodecahydrophenanthrene-2-carboxylate is unique due to its specific combination of functional groups and stereochemistry. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and application.
Properties
CAS No. |
6217-97-6 |
---|---|
Molecular Formula |
C27H35NO4 |
Molecular Weight |
437.6 g/mol |
IUPAC Name |
methyl (1R,2S,4aS,4bS,7S,8aS,10aR)-7-hydroxy-2,4b-dimethyl-1-[(E)-(3-oxo-1H-indol-2-ylidene)methyl]-1,3,4,4a,5,6,7,8,8a,9,10,10a-dodecahydrophenanthrene-2-carboxylate |
InChI |
InChI=1S/C27H35NO4/c1-26-12-10-17(29)14-16(26)8-9-18-20(26)11-13-27(2,25(31)32-3)21(18)15-23-24(30)19-6-4-5-7-22(19)28-23/h4-7,15-18,20-21,28-29H,8-14H2,1-3H3/b23-15+/t16-,17-,18+,20-,21-,26-,27-/m0/s1 |
InChI Key |
CNJCGWTXWOWNRI-XBZCSHEYSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]([C@H]3/C=C/4\C(=O)C5=CC=CC=C5N4)(C)C(=O)OC)O |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC(C3C=C4C(=O)C5=CC=CC=C5N4)(C)C(=O)OC)O |
Origin of Product |
United States |
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